Ipramidil
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Overview
Description
Ipramidil is a chemical compound with the molecular formula C10H16N4O4 and a molecular weight of 256.26 g/mol . It is known for its marked vasodilator activity, particularly in the coronary circulation of isolated working hearts . This compound is more potent than glyceryl trinitrate in its vasodilator action and has a biphasic effect .
Preparation Methods
The synthesis of Ipramidil involves the preparation of 1,2,5-oxadiazole-3,4-dicarboxamide derivatives. The synthetic route typically includes the following steps:
Formation of the Oxadiazole Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The introduction of isopropyl groups to the oxadiazole ring through substitution reactions.
Oxidation: The final step involves the oxidation of the compound to form the desired product.
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Ipramidil undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The isopropyl groups in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ipramidil has several scientific research applications:
Mechanism of Action
Ipramidil exerts its effects primarily through its vasodilator activity. It increases coronary flow by dilating the coronary vessels, which is more potent than the effect of glyceryl trinitrate . The mechanism involves the activation of guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP), which in turn causes relaxation of the vascular smooth muscle .
Comparison with Similar Compounds
Ipramidil can be compared with other vasodilator compounds such as glyceryl trinitrate and other oxadiazole derivatives. What sets this compound apart is its biphasic vasodilator effect and its ability to increase the spontaneous beating rate of the heart . Similar compounds include:
Glyceryl Trinitrate: Known for its vasodilator activity but with a different mechanism of action.
Other Oxadiazole Derivatives: These compounds share structural similarities but may have different pharmacological properties.
Properties
CAS No. |
83656-38-6 |
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Molecular Formula |
C10H16N4O4 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-oxido-3-N,4-N-di(propan-2-yl)-1,2,5-oxadiazol-2-ium-3,4-dicarboxamide |
InChI |
InChI=1S/C10H16N4O4/c1-5(2)11-9(15)7-8(14(17)18-13-7)10(16)12-6(3)4/h5-6H,1-4H3,(H,11,15)(H,12,16) |
InChI Key |
JSKUFGFVEPNZDX-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=NO[N+](=C1C(=O)NC(C)C)[O-] |
Canonical SMILES |
CC(C)NC(=O)C1=NO[N+](=C1C(=O)NC(C)C)[O-] |
Synonyms |
C80 1324 C80-1324 ipramidil N,N-diisopropyl-3,4-furazandicarboxamide-2-oxide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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